N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-31-18-8-10-19(11-9-18)34(29,30)26-14-5-15-33-21(26)16-25-23(28)22(27)24-13-12-17-6-3-4-7-20(17)32-2/h3-4,6-11,21H,5,12-16H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZYYAUVOGLMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the oxazinan ring, followed by the introduction of the methoxybenzenesulfonyl group. The final step involves the coupling of the oxazinan derivative with the ethanediamide moiety. Common reagents used in these reactions include methanesulfonyl chloride, oxazolidinone, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
a) 4-Fluorobenzenesulfonyl Analogs
- Example : N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide ()
- Molecular Formula : C₁₇H₂₄FN₃O₅S
- Molecular Weight : 401.45 g/mol
- Key Differences :
- Fluorine substituent (electron-withdrawing) vs. methoxy (electron-donating) in the target compound.
- Fluorine reduces lipophilicity (ClogP ~2.1) compared to methoxy (ClogP ~2.5).
- Enhanced metabolic stability in fluorinated analogs due to resistance to oxidative degradation .
b) 4-Fluoro-2-Methylphenylsulfonyl Analogs
c) 4-Methylbenzenesulfonyl Analogs
- Example : N'-[(3-Methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide ()
- Molecular Formula : C₂₃H₂₉N₃O₆S
- Molecular Weight : 495.56 g/mol
- Key Differences :
- Methyl group (electron-donating) vs. methoxy in the target compound.
- Lower polarity compared to methoxy-substituted analogs, leading to higher membrane permeability .
Variations in Ethanediamide Substituents
a) Aromatic vs. Aliphatic Substituents
- Example 2: 2-Methylpropyl Substitution () Structure: N-(2-Methylpropyl) group replaces the 2-(2-methoxyphenyl)ethyl chain.
Research Implications
- Pharmacokinetics : Methoxy groups in the target compound may improve aqueous solubility compared to fluorinated analogs but could reduce metabolic stability .
- Structure-Activity Relationships (SAR) : The 2-(2-methoxyphenyl)ethyl group likely contributes to target specificity through aromatic interactions, as seen in related sulfonamides with bioactivity against enzymes like carbonic anhydrase .
- Synthetic Feasibility : Substitution reactions (e.g., azide displacement in ) could be adapted for derivatizing the oxazinan ring, enabling rapid analog synthesis .
Biological Activity
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).
- Molecular Formula : C22H27N3O7S
- Molecular Weight : 477.5 g/mol
- CAS Number : 872880-84-7
The compound features a unique structure that includes an oxazinan ring and a methoxybenzenesulfonyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. Tubulin is a key protein involved in cell division; thus, inhibiting its function can lead to cell cycle arrest and apoptosis in cancer cells.
Key Mechanisms:
- Tubulin Inhibition : The compound competes with colchicine for binding sites on tubulin, disrupting microtubule dynamics.
- Cell Cycle Arrest : Studies have shown that it induces G2/M phase arrest in various cancer cell lines, which is crucial for preventing tumor growth.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the results:
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| A2780 (Ovarian Carcinoma) | 15.0 | Significant cytotoxicity |
| MCF-7 (Breast Cancer) | 20.5 | Moderate cytotoxicity |
| A2780/RCIS (Cisplatin Resistant) | 25.0 | Reduced effectiveness |
| MCF-7/MX (Mitoxantrone Resistant) | 30.0 | Reduced effectiveness |
These findings indicate that the compound exhibits promising antiproliferative activity, particularly against ovarian carcinoma cells.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the methoxy and sulfonyl groups significantly influence the compound's potency. For instance:
- Methoxy Substituents : Variations in the position and number of methoxy groups enhance solubility and bioavailability.
- Sulfonamide Functionality : The presence of the sulfonamide moiety appears to be crucial for maintaining effective interactions with tubulin.
Case Studies
- Study on Anticancer Activity : A recent study synthesized a series of oxazinonaphthalene analogs, including compounds structurally related to this compound. These analogs showed IC50 values ranging from 4.47 to 52.8 μM against various cancer cell lines, indicating a strong correlation between structural features and biological activity .
- Molecular Docking Studies : Molecular docking simulations have demonstrated that this compound binds effectively to the colchicine site on tubulin, supporting its role as a tubulin inhibitor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
